1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride

Übersicht

Beschreibung

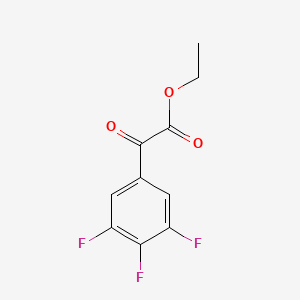

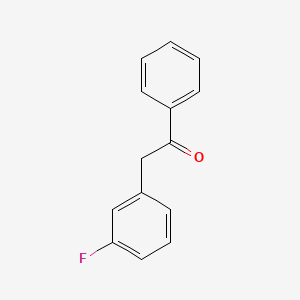

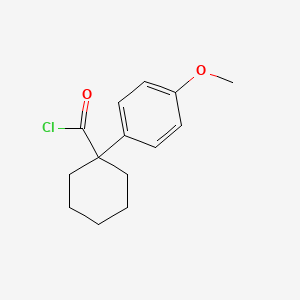

The compound "1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride" is a chemical that would likely contain a cyclohexane ring with a 4-methoxyphenyl group and a carbonyl chloride moiety. While the specific compound is not directly discussed in the provided papers, they do offer insights into related structures and reactivities that can help us understand the potential characteristics of the compound .

Synthesis Analysis

The synthesis of compounds related to "1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride" involves various chemical reactions. For instance, the preparation of an ether diamine monomer containing the cyclohexane structure was achieved through nucleophilic substitution reaction followed by catalytic hydrazine reduction . This suggests that similar synthetic routes could be employed for the synthesis of "1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride," potentially involving steps like nucleophilic aromatic substitution and subsequent transformations to introduce the carbonyl chloride group.

Molecular Structure Analysis

The molecular structure of compounds with cyclohexane rings and methoxyphenyl groups has been studied using X-ray crystallography. For example, a related compound with a cyclohexane ring in a chair conformation and methoxyphenyl substituents was reported, which is a common conformation for cyclohexane derivatives . This information can be extrapolated to predict that "1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride" would also likely adopt a chair conformation for its cyclohexane ring.

Chemical Reactions Analysis

The reactivity of related compounds shows divergent behavior depending on the electron-transfer conditions employed . This indicates that "1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride" could also exhibit varied reactivity under different conditions, particularly in reactions where electron transfer is involved. The presence of the methoxy group could influence the electron density and thus the reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored, revealing that methoxy-substituted derivatives of cyclohexane-based compounds exhibit lower ionization potentials and higher hole drift mobilities . This suggests that "1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride" might also display similar electronic properties, which could be relevant for applications in electronic materials. The presence of the carbonyl chloride group would also contribute to the compound's reactivity, potentially making it a useful intermediate in organic synthesis.

Wissenschaftliche Forschungsanwendungen

- Application Summary: This compound is used in the synthesis of enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, a significant molecule for the production of various drug intermediates .

- Methods of Application: The compound was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst. The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .

- Results: (S)-1-(4-methoxyphenyl) ethanol, which can be used for the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles that have the treatment function for an allergic response, was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei at this optimization conditions: pH=5.80, the temperature=29 °C, incubation period=50 h, and agitation speed=155 rpm .

Safety And Hazards

The safety data sheet for a similar compound, “1-(4-Methoxyphenyl)-1-cyclopropanecarbonitrile”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin, wash with plenty of soap and water .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)cyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO2/c1-17-12-7-5-11(6-8-12)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVMRAQKXMQQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCCC2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374872 | |

| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride | |

CAS RN |

676348-47-3 | |

| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676348-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-Dibromo-2-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B1302138.png)